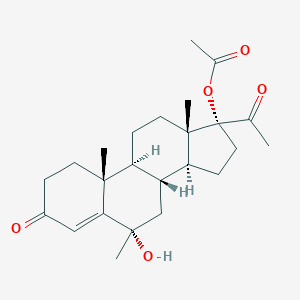

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

Vue d'ensemble

Description

Le novobiocine sodique est une forme saline de la novobiocine, un antibiotique aminocoumarinique dérivé de l'actinomycète Streptomyces niveus . Il a été initialement approuvé pour une utilisation clinique en 1964 et a été utilisé pour traiter les infections graves causées par des souches sensibles de Staphylococcus aureus . Le novobiocine sodique est connu pour sa capacité à inhiber la gyrase de l'ADN bactérien, ce qui en fait un puissant agent antibactérien .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le novobiocine sodique est synthétisé par une série de réactions chimiques impliquant le couplage d'un dérivé d'acide benzoïque, d'un résidu de coumarine et du sucre novobiose . La préparation de la novobiocine implique les étapes suivantes :

Formation du dérivé d'acide benzoïque : Cette étape implique la synthèse d'un dérivé d'acide benzoïque par une série de réactions chimiques.

Couplage avec le résidu de coumarine : Le dérivé d'acide benzoïque est ensuite couplé à un résidu de coumarine sous des conditions de réaction spécifiques.

Attachement du sucre novobiose : Enfin, le sucre novobiose est attaché au produit couplé pour former la novobiocine.

Méthodes de production industrielle

La production industrielle de novobiocine sodique implique la fermentation de Streptomyces niveus, suivie de processus d'extraction et de purification . Le processus de fermentation est optimisé pour maximiser le rendement en novobiocine, et le composé extrait est ensuite converti en sa forme de sel de sodium pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions

Le novobiocine sodique subit diverses réactions chimiques, notamment :

Oxydation : Le novobiocine sodique peut subir des réactions d'oxydation dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent également se produire, conduisant à la formation de différents produits.

Substitution : Les réactions de substitution sont courantes, où des groupes fonctionnels spécifiques de la molécule sont remplacés par d'autres groupes.

Réactifs et conditions communs

Les réactifs couramment utilisés dans les réactions de novobiocine sodique comprennent des agents oxydants, des agents réducteurs et divers catalyseurs . Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de novobiocine sodique dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés de la novobiocine avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le novobiocine sodique a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le novobiocine sodique exerce ses effets en inhibant la sous-unité GyrB de l'enzyme gyrase de l'ADN bactérien . Cette inhibition bloque l'activité adénosine triphosphatase (ATPase) de l'enzyme, empêchant le superenroulement de l'ADN bactérien et conduisant finalement à la mort des cellules bactériennes . Les cibles moléculaires du novobiocine sodique comprennent les enzymes de la gyrase de l'ADN et de la topoisomérase impliquées dans la réplication et la réparation de l'ADN .

Applications De Recherche Scientifique

Novobiocin sodium has a wide range of scientific research applications, including:

Mécanisme D'action

Novobiocin sodium exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme . This inhibition blocks the adenosine triphosphatase (ATPase) activity of the enzyme, preventing the supercoiling of bacterial DNA and ultimately leading to bacterial cell death . The molecular targets of novobiocin sodium include the DNA gyrase and topoisomerase enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Le novobiocine sodique est unique parmi les antibiotiques aminocoumariniques en raison de son inhibition spécifique de la sous-unité GyrB de la gyrase de l'ADN . Des composés similaires comprennent :

Clorobiocine : Un autre antibiotique aminocoumarinique qui inhibe également la gyrase de l'ADN mais qui a une structure chimique différente.

Coumermycine A1 : Un antibiotique aminocoumarinique avec un mécanisme d'action similaire mais des cibles moléculaires différentes.

Le novobiocine sodique se démarque par sa puissance supérieure et son inhibition spécifique de la réaction ATPase catalysée par GyrB .

Propriétés

IUPAC Name |

(17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913307 | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

984-46-3 | |

| Record name | Albamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.